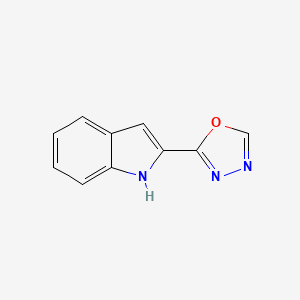
2-(1,3,4-oxadiazol-2-yl)-1H-indole
Übersicht
Beschreibung
“2-(1,3,4-oxadiazol-2-yl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another synthetic approach involves a reaction between acylhydrazides and CS2 in an alcoholic alkaline solution, followed by the acidification of the reaction mixture .Molecular Structure Analysis
The molecular structure of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The linear formula of this compound is C8H6N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” include a molecular weight of 162.15 and a solid physical form . The melting point of this compound is between 109 - 110 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Anticancer Properties and Tubulin Binding : Compounds containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have shown potential in cancer drug development. Specifically, certain hybrids of this compound, when synthesized with quinoline and indole, displayed significant cytotoxic potential in breast adenocarcinoma cell lines, suggesting their role as probable tubulin inhibitors (Kamath, Sunil, & Ajees, 2016).
Chemical Synthesis and Functionalization
- Synthetic Approach for Functional Derivatives : A novel synthetic approach has been developed for preparing functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, demonstrating the versatility of this compound in creating a range of substituents (Alyab’ev, Kravchenko, & Ivashchenko, 2009).
Enzyme Inhibition
- Urease Inhibition Properties : The compound, when used in novel indole-based hybrid oxadiazole scaffolds, exhibited potent inhibitory potential against urease enzyme, suggesting its potential therapeutic value (Nazir et al., 2018).
Antibacterial Activities
- Antibacterial Properties : New derivatives containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have shown excellent activity against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Shi, Zhao, Huang, & Fu, 2015).
Anti-inflammatory and Antiproliferative Agents
- Anti-inflammatory and Antiproliferative Activities : Synthesized oxadiazoles containing 2-(1,3,4-oxadiazol-2-yl)-1H-indole have been evaluated as anti-inflammatory and anti-proliferative agents, demonstrating a correlation between structure and activity, and showing potential in treating inflammation and cancer (Rapolu et al., 2013).
Antioxidant and Anticholinesterase Properties
- Antioxidant and Anticholinesterase Activity : Novel compounds derived from 2-(1,3,4-oxadiazol-2-yl)-1H-indole have been tested for their antioxidant and anticholinesterase properties, with some showing promising results, indicating potential use in therapies for diseases linked to oxidative stress and cholinesterase inhibition (Bingul et al., 2019).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions of “2-(1,3,4-oxadiazol-2-yl)-1H-indole” research could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . There is a need for new chemical entities to act against microorganisms, and oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, are promising candidates .
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)5-9(12-8)10-13-11-6-14-10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARIOLLWMOHNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656757 | |
| Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,4-oxadiazol-2-yl)-1H-indole | |
CAS RN |
64932-56-5 | |
| Record name | (2Z)-2-(1,3,4-Oxadiazol-2(3H)-ylidene)-2H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



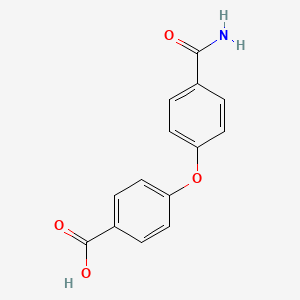
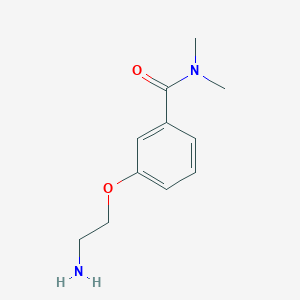
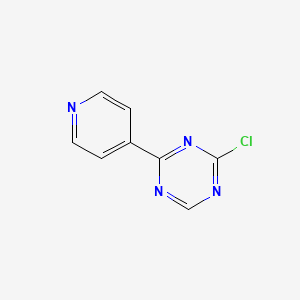
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
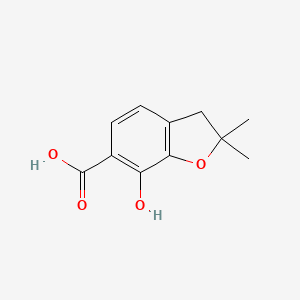
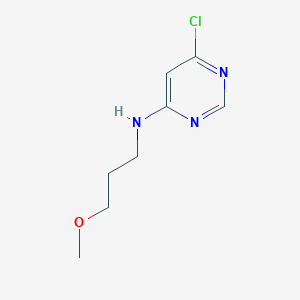
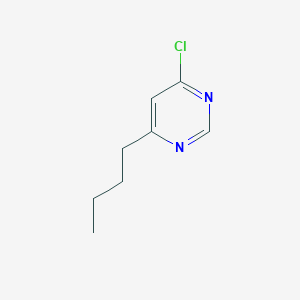
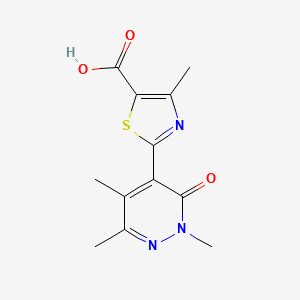
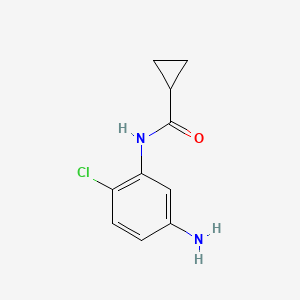
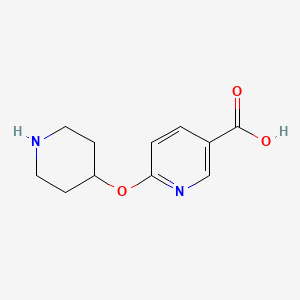
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)


![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)